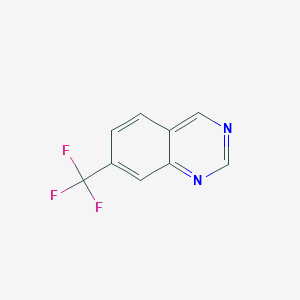

7-(Trifluoromethyl)quinazoline

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H5F3N2 |

|---|---|

Molecular Weight |

198.14 g/mol |

IUPAC Name |

7-(trifluoromethyl)quinazoline |

InChI |

InChI=1S/C9H5F3N2/c10-9(11,12)7-2-1-6-4-13-5-14-8(6)3-7/h1-5H |

InChI Key |

JBRWPSRNDWASJF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=CN=CN=C2C=C1C(F)(F)F |

Origin of Product |

United States |

Synthetic Methodologies for 7 Trifluoromethyl Quinazoline and Its Derivatives

Classic Synthetic Routes and Their Evolution

The traditional approaches to synthesizing quinazoline (B50416) frameworks have been refined over the years to improve yields, expand substrate scope, and enhance reaction conditions. These foundational methods continue to be relevant and have paved the way for more advanced synthetic strategies.

Base-Promoted SNAr Reactions in Quinazolinone Synthesis

A transition-metal-free approach for synthesizing quinazolin-4-ones involves a base-promoted Nucleophilic Aromatic Substitution (SNAr) reaction. acs.orgnih.gov This method utilizes ortho-fluorobenzamides and amides, which undergo cyclization in dimethyl sulfoxide (B87167) (DMSO) with a base like cesium carbonate (Cs₂CO₃). acs.orgnih.govacs.org The reaction proceeds through the formation of a diamide (B1670390) intermediate, followed by an intramolecular nucleophilic addition and subsequent dehydration. acs.org This strategy is effective for producing both 2-substituted and 2,3-disubstituted quinazolin-4-ones. acs.orgnih.gov For instance, the synthesis of 3-methyl-2-phenyl-7-(trifluoromethyl)quinazolin-4(3H)-one has been achieved using this methodology. acs.orgacs.org

The choice of base is critical to the success of the reaction. While Cs₂CO₃ has proven effective, other bases like potassium hydroxide (B78521) (KOH) and potassium tert-butoxide (KOtBu) have resulted in lower yields due to competing side reactions. acs.org The reaction mechanism is believed to involve the SNAr reaction of the ortho-fluorobenzamide with the amide to form a diamide intermediate, which then undergoes base-promoted intramolecular cyclization and dehydration to yield the final quinazolinone product. acs.org

Table 1: Examples of 7-(Trifluoromethyl)quinazoline Derivatives Synthesized via Base-Promoted SNAr Reactions

| Compound Name | Starting Materials | Base | Yield | Reference |

| 3-Methyl-2-phenyl-7-(trifluoromethyl)quinazolin-4(3H)-one | 2-Fluoro-N-methyl-5-(trifluoromethyl)benzamide and Benzamide | Cs₂CO₃ | 48% | acs.org |

| 3-Methyl-2-(p-tolyl)-7-(trifluoromethyl)quinazolin-4(3H)-one | 2-Fluoro-N-methyl-5-(trifluoromethyl)benzamide and 4-Methylbenzamide | Cs₂CO₃ | 55% | acs.org |

Palladium-Catalyzed Cyclization Approaches for Quinazoline Derivatives

Palladium catalysis has emerged as a powerful tool for the synthesis of complex heterocyclic systems, including quinazoline derivatives. One notable application is the synthesis of 6-trifluoromethyl-12-aryl(vinyl)indolo[1,2-c]quinazolines. researchgate.net This method involves the palladium-catalyzed reaction of bis(o-trifluoroacetamidophenyl)acetylene with various aryl or vinyl halides and triflates. researchgate.net The reaction proceeds through a presumed 3-aryl-2-(o-trifluoroacetamidophenyl)indole intermediate, which then undergoes cyclization to form the final indoloquinazoline product. researchgate.net This approach is valued for its ability to tolerate a wide range of functional groups, allowing for the synthesis of a diverse library of compounds. researchgate.net

Another palladium-catalyzed method involves the three-component carbonylative reaction of trifluoroacetimidoyl chlorides and amines for the synthesis of 2-(trifluoromethyl)quinazolin-4(3H)-ones. researchgate.net This highly efficient reaction boasts a broad substrate scope and avoids the direct handling of carbon monoxide gas. researchgate.net

Iron-Mediated Oxidative Dehydrogenation and Cyclization Reactions

Iron catalysis provides a more sustainable and cost-effective alternative to palladium for certain cyclization reactions. A green and efficient method for synthesizing quinazolinone derivatives utilizes microwave-assisted iron-catalyzed cyclization of substituted 2-halobenzoic acids and amidines. rsc.org This reaction can be performed in water, a significant advantage from an environmental perspective. rsc.org This represents a key advancement in the use of iron catalysis for C–N bond formation in aqueous media. rsc.org

Modern Synthetic Protocols for Enhanced Efficiency and Substrate Scope

Recent advancements in synthetic chemistry have focused on developing more efficient, atom-economical, and environmentally friendly methods for constructing quinazoline scaffolds. These modern protocols often employ enabling technologies like microwave irradiation and one-pot reaction sequences.

Microwave-Assisted Synthetic Strategies for Quinazoline Scaffolds

Microwave irradiation has been widely adopted in organic synthesis to accelerate reaction rates and improve yields. nih.govfrontiersin.org In the context of quinazoline synthesis, microwave-assisted methods have been successfully applied to various reaction types, including the Niementowski quinazoline synthesis, which involves the condensation of anthranilic acids with amides. frontiersin.org Microwave heating significantly reduces reaction times and often leads to cleaner reaction profiles compared to conventional heating methods. nih.govfrontiersin.org

For example, a rapid and efficient synthesis of novel polyheterocyclic compounds, specifically 6-substituted quinazolino[4,3-b]quinazolin-8-ones, was achieved through the microwave-assisted fusion of 2-(o-aminophenyl)-4(3H)-quinazolinone with various ortho-esters under solvent-free conditions. frontiersin.org This approach offers numerous advantages, including short reaction times, simple work-up procedures, and high product yields. frontiersin.org

One-Pot Reaction Sequences for Quinazoline and Quinazolinone Synthesis (e.g., DMAP-Catalyzed Cycloaddition)

One-pot reactions, where multiple synthetic steps are carried out in a single reaction vessel, offer significant advantages in terms of efficiency, resource utilization, and waste reduction. A notable example is the 4-dimethylaminopyridine (B28879) (DMAP)-catalyzed one-pot synthesis of quinazoline-2,4-diones from 2-aminobenzamides and di-tert-butyl dicarbonate. nih.govacs.orgnih.gov This metal-free catalytic method utilizes (Boc)₂O as a key precursor for constructing the 2-position carbonyl of the quinazolinedione ring. nih.govacs.orgnih.gov

This strategy has been successfully employed to synthesize this compound-2,4(1H,3H)-dione. nih.govacs.org The reaction can be performed under either microwave conditions or at room temperature, with the latter being facilitated by a p-methoxybenzyl (PMB)-activated heterocyclization. nih.govacs.orgnih.gov The versatility of this protocol is demonstrated by its compatibility with a variety of substrates bearing different functional groups. nih.govacs.orgnih.gov

Table 2: Synthesis of this compound-2,4(1H,3H)-dione via DMAP-Catalyzed One-Pot Reaction

| Starting Materials | Catalyst | Reaction Conditions | Yield | Reference |

| 2-Amino-5-(trifluoromethyl)benzamide and Di-tert-butyl dicarbonate | DMAP | Microwave, 150 °C, 30 min | 27% | nih.govacs.org |

Multicomponent Reactions (MCR) for the Assembly of Quinazoline Frameworks

Multicomponent reactions (MCRs) offer an efficient and sustainable approach for the synthesis of complex molecules like quinazolinones from simple starting materials in a single step. frontiersin.org This strategy aligns with the principles of green chemistry by maximizing atom economy and reducing waste. frontiersin.org

A notable example involves a three-component carbonylative reaction catalyzed by palladium for the synthesis of 2-(trifluoromethyl)quinazolin-4(3H)-ones. This method demonstrates broad substrate scope and high efficiency, with yields of up to 99%. A key advantage of this process is that it does not require the direct handling of carbon monoxide gas. researchgate.net Another innovative MCR approach for preparing 4-phenyl-2-(trifluoromethyl)quinazoline derivatives utilizes an I2-/KI-promoted oxidative C(sp³)–C(sp²) bond formation. researchgate.net

Furthermore, a sustainable MCR strategy for quinazolinone synthesis employs a novel, magnetically recoverable palladium catalyst. This reaction couples aryl or heteroaryl iodides with a carbonyl source and 2-aminobenzamide (B116534) in an environmentally friendly PEG/water solvent system. The catalyst exhibits high activity, achieving product yields between 82% and 98% across a diverse range of substrates. Its magnetic nature allows for easy recovery and reuse for at least five cycles with minimal loss of activity, enhancing the cost-effectiveness and sustainability of the process. frontiersin.org

Researchers have also developed a bifurcated multicomponent synthesis approach to produce polycyclic quinazolinones. One pathway involves an ammonia-Ugi four-component reaction (Ugi-4CR) followed by a palladium-catalyzed annulation. An alternative route utilizes cyanamide (B42294) as the amine component in the Ugi-4CR, followed by a radical reaction induced by AIBN/tributyltin hydride. nih.gov

Specific Syntheses of this compound Derivatives

This section details the synthetic routes for specific derivatives of this compound.

Synthesis of this compound-2,4(1H,3H)-dione

The synthesis of quinazoline-2,4(1H,3H)-diones can be achieved through the cycloaddition of carbon dioxide and 2-aminobenzonitrile (B23959) in water. scholaris.ca This reaction can be efficiently catalyzed by melamine, which acts as a thermoregulated catalyst. scholaris.ca The process demonstrates high selectivity and yields, reaching up to 92% under optimized conditions of 120 °C and 4.2 MPa. scholaris.ca A key advantage of this method is the ability to reuse the aqueous catalyst solution for several cycles without a significant decrease in activity. scholaris.ca

Alternative methods for the synthesis of quinazoline-2,4(1H,3H)-diones include the reaction of isatoic anhydride (B1165640) with amines or the condensation of 2-halobenzoates with monoalkylureas. researchgate.net

Preparation of N-4-(4-chloro-3-trifluoromethyl-phenyl)-7-methoxy-quinazoline-4,6-diamine

A rapid synthetic method for N-4-(4-chloro-3-trifluoromethyl-phenyl)-7-methoxy-quinazoline-4,6-diamine has been established starting from the commercially available 4-chloro-7-fluoro-6-nitro-quinazoline. atlantis-press.com The synthesis involves a three-step process: a substitution reaction with phenylamine, a nucleophilic substitution, and a reduction reaction. atlantis-press.com

The detailed synthetic route is as follows:

(4-chloro-3-trifluoromethyl-phenyl)-(7-fluoro-6-nitro-quinazolin-4-yl)-amine (9) is synthesized with a yield of 85.3%. researchgate.net

(4-chloro-3-trifluoromethyl-phenyl)-(7-methoxy-6-nitro-quinazolin-4-yl)-amine (10) is then prepared with a yield of 85.3%. researchgate.net

The final product, N-4-(4-chloro-3-trifluoromethyl-phenyl)-7-methoxy-quinazoline-4,6-diamine (1) , is obtained through reduction with a yield of 75.4%. researchgate.net

The structures of the intermediates and the final product are confirmed by 1HNMR spectroscopy. atlantis-press.comresearchgate.net

Synthetic Routes to 4-chloro-2-(trifluoromethyl)quinazoline (B1586263) and Subsequent Amination Reactions

The synthesis of N-aryl-2-trifluoromethyl-quinazoline-4-amine derivatives is a key area of research for the discovery of potential anticancer agents. researchgate.net The general synthetic approach involves the introduction of a trifluoromethyl group at the 2-position of the quinazoline ring, which can block potential metabolic sites. researchgate.net

One common route starts with the synthesis of 4-chloro-2-(trifluoromethyl)quinazoline. This intermediate can then undergo amination reactions with various anilines to produce a library of N-aryl-2-trifluoromethyl-quinazoline-4-amine derivatives. researchgate.netnih.gov The structures of these synthesized compounds are typically confirmed using 1H NMR, 13C NMR, and ESI-MS. nih.gov

For instance, a series of N-aryl-2-trifluoromethylquinazoline-4-amine analogs were designed and synthesized through the structural optimization of quinazoline. nih.gov

Structure Activity Relationship Sar Studies of 7 Trifluoromethyl Quinazoline Derivatives

Impact of Trifluoromethyl Group Positionality on Molecular Recognition

The substitution pattern on the benzene (B151609) ring of the quinazoline (B50416) core is a critical determinant of biological activity, with modifications at positions C-6 and C-7 being particularly significant for the interaction with various biological targets, such as the ATP-binding pocket of protein kinases. The trifluoromethyl (-CF3) group is a strong electron-withdrawing group and is highly lipophilic. When placed at the C-7 position of the quinazoline ring, it can profoundly influence the molecule's interaction with its biological target.

While direct comparative studies systematically moving the -CF3 group across all possible positions of a single quinazoline scaffold are not extensively detailed in the provided search results, the importance of substitution at C-6 and C-7 is a recurring theme for achieving high potency and selectivity. The electronic and steric nature of the C-7 substituent plays a crucial role in molecular recognition. For instance, in the context of Epidermal Growth Factor Receptor (EGFR) inhibitors, bulky substituents at the C-7 position are considered favorable for inhibitory activity. The presence of an electron-withdrawing group like trifluoromethyl at C-7 can alter the pKa of the quinazoline nitrogen at position 1 (N-1), which is a key hydrogen bond acceptor in the hinge region of many kinases. This modulation of basicity can fine-tune the binding affinity and selectivity profile of the inhibitor.

Substituent Effects on the Quinazoline Core and Fused Rings

The C-2 and C-4 positions of the quinazoline scaffold are pivotal for interaction with target proteins and offer significant opportunities for synthetic modification to optimize activity.

At the C-4 position , the most common substituent in kinase inhibitors is an aniline (B41778) moiety, forming the 4-anilinoquinazoline (B1210976) scaffold. This aniline group typically occupies a hydrophobic pocket in the kinase active site, and its substitution pattern is critical for activity, as discussed in section 5.3. Beyond the aniline group, other modifications at C-4 have been explored. For example, replacing the oxygen of a quinazolin-4-one with hydrazinyl and 5-nitrofuryl-hydrazinyl pharmacophores has been shown to enhance antitrypanosomatid activity. The nature of the group at C-4 is thus a key modulator of both potency and the mechanism of action.

The C-2 position also plays a vital role. The presence of a phenyl group at C-2 has been identified as an essential requirement for the inhibition of Breast Cancer Resistance Protein (BCRP). In other contexts, small lipophilic groups at the C-2 position may increase activity. For antitrypanosomal agents based on the 2-arylquinazoline-4(3H)-one scaffold, substitutions on the C-2 aryl group are important, with electron-deficient aryl groups (e.g., 4-Cl and 4-Br) generally leading to the most active compounds. Some studies have also explored linking moieties from the C-2 position, such as a thioalkyl fragment, which was found to increase activity in certain series.

The table below summarizes the impact of C-2 and C-4 modifications on the activity of quinazoline derivatives.

| Position | Modification | Effect on Activity | Reference |

| C-4 | 4-Anilino group | Essential for kinase inhibition | |

| C-4 | Hydrazinyl pharmacophore | Enhanced antitrypanosomatid activity | |

| C-2 | Phenyl group | Essential for BCRP inhibition | |

| C-2 | Electron-deficient aryl groups | Increased antitrypanosomatid activity | |

| C-2 | Thioalkyl fragment | Increased activity |

While the 7-(trifluoromethyl)quinazoline core provides a specific electronic and steric environment, further substitutions at the adjacent C-6 and C-8 positions can fine-tune the molecule's properties. The presence of substituents at C-6 and C-7 is a common feature in potent EGFR kinase inhibitors.

For instance, the introduction of electron-donating groups, such as dimethoxy groups at positions C-6 and C-7, has been shown to increase the activity of certain quinazoline derivatives. This suggests that the interplay between an electron-withdrawing group at C-7 (like -CF3) and an electron-donating group at C-6 could create a push-pull electronic effect that may be beneficial for binding.

In the context of dual EGFR/NF-κB inhibition, the substitution of the lateral benzene ring at the C-6 position with small and lipophilic groups (e.g., -Br, -Cl, -methyl) increased the potency for both targets, whereas hydrophilic groups led to decreased activity. Placing a nitro group at the C-6 position has also been shown to increase BCRP inhibitory activity. These findings highlight that in a 7-trifluoromethyl substituted scaffold, additional small, lipophilic, or electron-withdrawing groups at C-6 could further enhance potency. There is less information available regarding substitutions at the C-8 position in the context of a 7-substituted quinazoline.

Role of Aniline Moiety Substitutions in Modulating Biological Activity

For 4-anilino-7-(trifluoromethyl)quinazoline derivatives, the substitution pattern on the aniline ring is a crucial determinant of biological activity and selectivity. The aniline ring typically binds in a hydrophobic pocket of the target protein, and its substituents can form additional interactions or sterically influence the binding orientation.

Studies have shown that electron-withdrawing groups on the aniline ring, such as fluoro, bromo, or chloro, have a favorable impact on the inhibitory activity of EGFR tyrosine kinase inhibitors. Specifically, substitution at the meta position of the aniline ring is often preferred. For example, the meta substitution of the aniline ring with a trifluoromethyl group resulted in the highest antiproliferative activity against several cancer cell lines. In contrast, adding a second substituent at the para position or having only a para substituent led to decreased activity. This highlights the specific steric and electronic requirements of the binding pocket.

The following table illustrates the effect of aniline ring substitutions on the activity of quinazoline-based inhibitors.

| Aniline Substitution Position | Substituent Type | Effect on Activity | Reference |

| meta | Trifluoromethyl (-CF3) | Highest antiproliferative activity | |

| meta | Nitro, Hydroxyl, Cyano | Suitable for BCRP inhibition | |

| meta & para | General | Preferred for BCRP inhibition | |

| para | Any | Decreased activity compared to meta |

Investigation of Linker Chemistry and its Contribution to Molecular Interactions

Linkers are often incorporated into quinazoline derivatives to connect the core scaffold to other pharmacophoric elements, such as the aniline moiety or solubilizing groups. The nature, length, and flexibility of these linkers are critical for achieving optimal molecular interactions.

For instance, a flexible four-carbon linker between a sulfamoyl-aryl moiety and the quinazoline core was found to increase both antiproliferative and inhibitory activities toward EGFR. In another study, a longer chain linker between the quinazoline core and a triazole moiety at the C-7 position was favorable for dual EGFR/VEGFR2 inhibitory activity. This suggests that the linker's length is key to positioning the terminal group correctly for optimal binding.

The type of linker is also important. In the development of EGFR inhibitors, urea linkers were found to be more favorable for activity compared to thiourea-containing derivatives. Conversely, for dual EGFR/NF-κB inhibitors, a thiourea linker was mandatory for activity against NF-κB, while a urea linker conserved affinity for EGFR but decreased NF-κB inhibition. This demonstrates how linker chemistry can be strategically employed to tune the selectivity profile of an inhibitor. In some PARP inhibitors, an S-ethyl linker was used to attach a tertiary amine to the C-2 position of the quinazoline.

General Principles of Quinazoline Scaffold Optimization for Enhanced Potency and Selectivity

Based on the analysis of various SAR studies, several general principles for the optimization of the quinazoline scaffold can be derived:

C-4 Position is Key: The 4-anilino substitution is a critical pharmacophore for kinase inhibitory activity. The electronic nature and substitution pattern of this aniline ring are primary drivers of potency and selectivity.

C-6/C-7 Substitution is Crucial: The benzene portion of the quinazoline ring is most effectively substituted at the C-6 and C-7 positions. These substituents interact with the solvent-exposed region of the ATP binding cleft in many kinases. Bulky and/or electron-donating groups are often favored here to enhance activity.

Leverage Lipophilic and Electronic Effects: Small, lipophilic, and electron-withdrawing groups are often beneficial. This is seen with halogen substitutions at C-6 and on the C-4 aniline ring. The trifluoromethyl group at C-7 fits this principle, providing a potent electron-withdrawing effect and increasing lipophilicity.

Fine-tuning at C-2: The C-2 position can be modified to influence selectivity and physical properties. Depending on the target, aryl groups, small lipophilic groups, or linkers to other functionalities can be installed to pick up additional interactions or block unwanted ones.

Optimize Linker Chemistry: When linkers are used (often from C-4, C-6, or C-7), their length, rigidity, and chemical nature must be carefully optimized to correctly position other pharmacophoric groups for maximal target engagement and to tune selectivity between different targets.

By systematically applying these principles, medicinal chemists can rationally design and optimize this compound derivatives to achieve enhanced potency and selectivity for a wide range of biological targets.

Mechanistic Insights into Biological Target Interactions Excluding Clinical Outcomes

Kinase Inhibitory Mechanisms

The quinazoline (B50416) scaffold is a well-established "privileged structure" in kinase inhibitor design, known for its ability to mimic the adenine (B156593) ring of ATP and bind to the hinge region of the kinase domain.

Epidermal Growth Factor Receptor (EGFR) Kinase Inhibition

Derivatives of 7-(Trifluoromethyl)quinazoline have been specifically designed and evaluated as inhibitors of EGFR, a key target in oncology. Research into a series of novel quinazoline-based thiazole (B1198619) derivatives has provided specific insights into this interaction.

One notable compound, 7-((4-(4-(trifluoromethyl)phenyl)thiazol-2-yl)amino)quinazolin-4-ol , demonstrated potent inhibitory activity against both wild-type and clinically relevant mutant forms of EGFR. nih.gov Structure-activity relationship (SAR) studies from this research indicated that the trifluoromethyl group on the phenyl ring attached to the thiazole was well-tolerated and considered favorable for potent EGFR kinase inhibitory action. nih.gov

Table 1: EGFR Inhibitory Activity of 7-((4-(4-(trifluoromethyl)phenyl)thiazol-2-yl)amino)quinazolin-4-ol

| Target Kinase | IC50 (nM) |

|---|---|

| Wild-type EGFR | 2.17 |

| L858R/T790M Mutant EGFR | 2.81 |

| L858R/T790M/C797S Mutant EGFR | 3.62 |

Data sourced from in vitro kinase assays. nih.gov

Phosphoinositide 3-Kinase Alpha (PI3Kα) Inhibition

The quinazoline scaffold is a recognized pharmacophore for inhibitors of the PI3K/Akt/mTOR signaling pathway, with several approved drugs and clinical candidates built upon this structure. japsonline.comresearchgate.net These inhibitors function by competing with ATP for the binding site in the kinase domain of PI3Kα. While extensive research has been conducted on various quinazoline derivatives as PI3K inhibitors, specific mechanistic studies focusing on derivatives containing a 7-trifluoromethyl moiety are not prominently featured in the reviewed literature. japsonline.comresearchgate.net General SAR for this class indicates that substitutions on the quinazoline ring are critical for potency and selectivity, but detailed binding interactions for a 7-CF3 substituted compound remain an area for further investigation.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition

VEGFR-2 is a primary mediator of angiogenesis, and its inhibition is a key strategy in cancer therapy. The quinazoline framework is integral to numerous VEGFR-2 inhibitors. tbzmed.ac.ir These inhibitors typically occupy the ATP-binding site, with the quinazoline nitrogen atoms often forming hydrogen bonds with the hinge region of the kinase, involving residues such as Cys919. nih.govresearchgate.net Docking studies of various quinazoline derivatives have shown that other key interactions within the active site include hydrogen bonds with acidic residues like Glu883 and Asp1044 in the DFG motif region. nih.govresearchgate.net Although substitutions at the C6 and C7 positions of the quinazoline ring are known to influence activity, specific research detailing the mechanistic role of a 7-trifluoromethyl group in VEGFR-2 inhibition is limited.

Cyclin-Dependent Kinase 4 (CDK-4) Inhibition

Dysregulation of the cell cycle is a hallmark of cancer, and inhibition of CDK4 and CDK6 is a validated therapeutic approach. Quinazolinone and related heterocyclic structures like pyrazolo[4,3-h]quinazolines have been explored as scaffolds for developing CDK4/6 inhibitors. nih.govmdpi.com These compounds are designed to compete with ATP in the kinase binding pocket of CDK4. While the quinazolinone scaffold has been identified as a potential starting point for new CDK4/6 inhibitors, specific studies detailing the synthesis and mechanistic evaluation of this compound derivatives for CDK4 inhibition are not extensively covered in the available scientific literature. longdom.org

Other Enzyme Inhibition Modalities

Dihydrofolate Reductase (DHFR) Inhibition Studies

Dihydrofolate reductase is a crucial enzyme in the synthesis of nucleotides and a long-standing target for antimicrobial and anticancer agents. Quinazolinone-based compounds have been designed as DHFR inhibitors, often as analogues of the classical antifolate drug, methotrexate. nih.govnih.gov These inhibitors bind in the active site of DHFR, preventing the reduction of dihydrofolate to tetrahydrofolate. Molecular modeling has suggested that key interactions for quinazolinone inhibitors involve amino acids such as Glu30, Phe31, and Phe34. nih.gov Studies have also indicated that incorporating electron-withdrawing groups on the quinazolinone ring can be beneficial for inhibitory activity. nih.gov However, specific research focusing on the this compound or its quinazolinone variant as a DHFR inhibitor, including its specific binding mode and potency, is not detailed in the reviewed literature.

Inhibition of Beta-Hematin Formation (Antiparasitic Relevance)

The detoxification of heme into hemozoin is a crucial survival mechanism for the malaria parasite, Plasmodium. The inhibition of this process, which involves the formation of β-hematin, is a primary target for antimalarial drugs. Quinoline-based drugs, for instance, are known to interfere with this crystallization process. nih.govnih.gov During its life stage within red blood cells, the parasite digests hemoglobin, releasing toxic heme. To protect itself, the parasite converts this heme into an inert, insoluble crystal called hemozoin, which is structurally identical to β-hematin. nih.gov

Antimalarial quinoline (B57606) drugs are effective because they inhibit the formation of β-hematin, leading to an accumulation of free heme within the parasite. nih.gov This excess free hemin (B1673052) can catalyze peroxidative reactions, which in turn can inhibit essential parasite enzymes like cysteine proteases, ultimately leading to the parasite's death. nih.gov While the direct action of this compound on β-hematin formation is a subject of ongoing research, the established activity of related quinoline compounds provides a strong rationale for investigating its potential in this area. nih.govnih.gov

DprE1 Inhibition (Antitubercular Research)

Decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1) is a vital enzyme in the biosynthesis of the mycobacterial cell wall, specifically in the formation of lipoarabinomannan and arabinogalactan. sci-hub.st This makes DprE1 a critical and vulnerable target for antitubercular drugs. nih.govresearchgate.net The inhibition of DprE1 leads to the disruption of cell wall synthesis and ultimately the death of the mycobacterium. sci-hub.st

Research has identified various chemical scaffolds that can inhibit DprE1, including both covalent and non-covalent inhibitors. sci-hub.stresearchgate.net Notably, quinoxaline (B1680401) derivatives, which are structurally related to quinazolines, have been identified as non-covalent, noncompetitive inhibitors of DprE1. nih.gov These findings suggest that the quinazoline scaffold, including derivatives like this compound, could be a promising foundation for the design of novel DprE1 inhibitors in the fight against tuberculosis. sci-hub.stnih.govmdpi.com

Keap1-Nrf2 Pathway Modulation (Neurodegenerative Disease Research)

The Kelch-like ECH-associated protein 1 (Keap1)-NF-E2-related factor 2 (Nrf2) pathway is a master regulator of the cellular antioxidant response. researchgate.netspringernature.com Under normal conditions, Keap1 targets Nrf2 for degradation. However, in the presence of oxidative stress, a key factor in the progression of neurodegenerative diseases like Alzheimer's and Parkinson's disease, Nrf2 is released and translocates to the nucleus. nih.govresearchgate.net There, it activates the expression of a wide array of cytoprotective genes that defend the cell against oxidative damage. researchgate.netnih.gov

Modulating the Keap1-Nrf2 pathway with small molecules is a promising therapeutic strategy for neurodegenerative diseases. frontiersin.org By disrupting the Keap1-Nrf2 interaction, it is possible to boost the cell's natural antioxidant defenses. springernature.com While specific studies on this compound's role in this pathway are emerging, the exploration of small molecules to activate the Nrf2 pathway is an active area of research for treating conditions associated with oxidative stress. researchgate.netfrontiersin.org

Cellular Response Mechanisms (In Vitro Studies)

In laboratory settings, derivatives of this compound have been shown to elicit specific cellular responses that are central to cancer research. These responses highlight the compound's potential to influence cell fate and proliferation.

Induction of Apoptosis in Various Cancer Cell Lines

Apoptosis, or programmed cell death, is a critical process for removing unwanted or damaged cells, and its induction is a key mechanism for many anticancer drugs. nih.gov Studies have shown that derivatives of quinazoline can selectively induce apoptosis in human cancer cells. nih.gov For example, a series of N-aryl-2-trifluoromethyl-quinazoline-4-amine analogs were found to promote apoptosis in leukemia cells. nih.gov This pro-apoptotic activity is a significant area of interest in the development of new cancer therapies.

Table 1: Apoptotic Activity of Quinazoline Derivatives in Cancer Cell Lines

| Compound Class | Cell Line | Observed Effect | Reference |

|---|---|---|---|

| Symmetrical quinazoline derivatives | Breast, colon, bladder cancer | Induction of caspase-3 activation and nuclear chromatin degradation | nih.gov |

| N-aryl-2-trifluoromethyl-quinazoline-4-amine analogs | Leukemia cells (K562, HEL) | Promotion of cell apoptosis | nih.gov |

Cell Cycle Perturbation and Arrest (e.g., G1, G2/M phases)

The cell cycle is a tightly regulated process that governs cell division. Disruption of the cell cycle is a common mechanism of action for anticancer agents. Several studies have demonstrated that quinazoline derivatives can perturb the cell cycle, often leading to arrest at specific phases.

For instance, N-aryl-2-trifluoromethyl-quinazoline-4-amine analogs have been shown to cause cell cycle arrest at the G2/M phase in leukemia cells. nih.gov Similarly, other quinazolinone derivatives have been observed to induce G2/M arrest in lung cancer cells. nih.govresearchgate.net This arrest prevents the cells from proceeding through mitosis, thereby inhibiting proliferation. Depending on the specific derivative and cell type, arrest can also occur at other phases, such as G0/G1 or G1/S. frontiersin.orgresearchgate.netnih.gov

Table 2: Effect of Quinazoline Derivatives on Cell Cycle Progression

| Compound/Derivative | Cell Line | Effect | Reference |

|---|---|---|---|

| N-aryl-2-trifluoromethyl-quinazoline-4-amine analogs | Leukemia cells | G2/M phase arrest | nih.gov |

| 2,4-dibenzylaminoquinazoline | Breast, colon, bladder cancer | Decrease of cells in G1 phase, increase in G2 phase | nih.gov |

| Quinazolinone derivative (Compound 7) | Lung cancer (A549) | G2/M phase arrest | researchgate.net |

Tubulin Polymerization Interference

Microtubules are dynamic polymers of tubulin proteins that are essential for cell structure, transport, and, most critically, for forming the mitotic spindle during cell division. nih.gov Interference with tubulin polymerization is a clinically validated strategy in cancer chemotherapy.

A series of novel N-aryl-2-trifluoromethyl-quinazoline-4-amine derivatives have been identified as potent inhibitors of tubulin polymerization. nih.gov These compounds were found to target the colchicine (B1669291) binding site on tubulin, leading to the disruption of the cellular microtubule network. nih.gov This interference with microtubule dynamics is directly linked to the observed G2/M cell cycle arrest and subsequent induction of apoptosis. nih.gov

Medicinal Chemistry Design Principles and Applications in Drug Discovery Research

Rational Design Strategies for Quinazoline (B50416) Derivatives as Bioactive Scaffolds

Rational drug design for quinazoline derivatives often involves extensive structure-activity relationship (SAR) studies to understand how modifications to the scaffold influence biological activity. The quinazoline nucleus offers multiple positions (e.g., C-2, C-4, C-6, and C-7) for substitution, allowing for the fine-tuning of pharmacological profiles. nih.govresearchgate.net

Research has shown that substituents on the quinazoline ring are critical for activity and selectivity. For instance, in the development of Epidermal Growth Factor Receptor (EGFR) inhibitors, a major area for quinazoline-based drugs, the 4-anilinoquinazoline (B1210976) scaffold is a common starting point. mdpi.comnih.gov SAR studies have revealed that modifications at the C-6 and C-7 positions can significantly impact potency and selectivity. nih.govnih.gov While many successful EGFR inhibitors feature methoxy (B1213986) groups at these positions for potent activity, exploration with other functionalities is an active area of research. nih.gov

The introduction of a trifluoromethyl group, as in 7-(Trifluoromethyl)quinazoline, is a key strategy in rational design. The -CF3 group is a strong electron-withdrawing group and can enhance metabolic stability by blocking potential sites of oxidative metabolism. acs.org In one study on quinazolinone-2-carboxamide derivatives, replacing an ethyl group with a trifluoromethyl group was noted to be a beneficial strategy for improving metabolic stability. acs.org Furthermore, in the design of dual inhibitors targeting EGFR and carbonic anhydrase IX (CAIX), the meta-substitution of an aniline (B41778) ring with a trifluoromethyl group resulted in the highest antiproliferative activity across several cancer cell lines. nih.gov

SAR studies on various quinazoline series have yielded specific insights, as summarized in the table below.

| Series/Target | Position of Substitution | Favorable Substituents/Observations | Reference |

| EGFR Inhibitors | C-4 (Anilino moiety) | 3-chloro-4-(3-fluorobenzyloxy)aniline derivatives show high activity. | nih.gov |

| EGFR Inhibitors | C-6, C-7 | Dimorpholinoalkoxy substituents can alter the binding mode compared to known drugs. | nih.gov |

| HER2 Inhibitors | C-4 (Aniline moiety), C-6 | Substituents at these positions determine selectivity for HER2 over EGFR. | nih.gov |

| Antimalarials | C-2 | Replacement of an ethyl group with a trifluoromethyl group improves metabolic stability. | acs.org |

| Antifungal Agents | C-6 | Substitution at this position yielded the highest activity against Rhizoctonia solani. | nih.gov |

These examples underscore the power of rational design, where systematic structural modifications of the this compound scaffold and its analogs can lead to compounds with optimized potency, selectivity, and pharmacokinetic properties.

Pharmacophore Hybridization and Molecular Hybridization Approaches

Molecular hybridization is a drug design strategy that combines two or more pharmacophores (structural units with biological activity) into a single molecule. nih.govresearchgate.net This approach aims to create hybrid compounds with enhanced affinity, improved efficacy, or the ability to interact with multiple targets, potentially simplifying pharmacokinetic profiles compared to combination therapies. nih.govresearchgate.net The quinazoline scaffold, including derivatives like this compound, is an excellent candidate for this strategy. nih.govresearchgate.net

A notable example involves the hybridization of quinazoline and 2-indolinone scaffolds to create potent and selective PI3Kα inhibitors. nih.gov In this research, a series of quinazoline-2-indolinone derivatives were synthesized, with one representative compound demonstrating a PI3Kα IC50 value of 9.11 nM and significant selectivity over other PI3K isoforms. nih.gov Another study successfully created antifungal agents by hybridizing a quinazolinone unit with a pyrazole-containing active fragment, connected by a benzene (B151609) ring. nih.gov

The trifluoromethyl-containing quinazoline core has been explicitly used in hybridization strategies. Researchers designed and synthesized a novel series of trifluoromethyl-containing quinazoline derivatives with various functional groups, aiming to develop new antitumor agents. researchgate.netresearchgate.net This approach leverages the favorable properties of the -CF3 group while integrating other pharmacophores to achieve the desired biological effect. researchgate.net

The following table presents examples of molecular hybridization involving the quinazoline scaffold.

| Hybrid Scaffold | Combined Pharmacophores | Therapeutic Target/Application | Reference |

| Quinazoline-2-indolinone | Quinazoline, 2-indolinone | PI3Kα inhibition (Anticancer) | nih.gov |

| Quinazolinone-pyrazole carbamide | Quinazolinone, Pyrazole carbamide | Antifungal (Rhizoctonia solani) | nih.gov |

| Quinoline-oxadiazole-triazole | Quinoline (B57606), 1,3,4-oxadiazole, 1,2,3-triazole | Anticancer | researchgate.net |

| Quinazolinone-sulfamate | Quinazolinone, Aryl sulfamate | Microtubule disruption (Anticancer) | acs.org |

These studies illustrate that covalently linking the this compound scaffold with other bioactive moieties is a fruitful avenue for discovering novel therapeutic agents with potentially superior properties.

Development of Quinazoline-Based Compounds as Chemical Probes for Biological Systems

Chemical probes are small molecules designed to study and manipulate biological systems by interacting with a specific protein or pathway. mskcc.org They are invaluable tools in chemical biology for understanding protein function in a native cellular environment. mskcc.org Quinazoline derivatives, due to their versatile binding capabilities, have been successfully developed into chemical probes, including fluorescent probes and photoaffinity labels.

One area of success has been the creation of quinazoline-based fluorescent probes for α1-adrenergic receptors (α1-ARs), which are G protein-coupled receptors (GPCRs). nih.gov These probes consist of a quinazoline pharmacophore for receptor recognition and a fluorophore for visualization. nih.gov Researchers have developed probes with nanomolar affinities for α1-AR subtypes, enabling their use in cellular imaging to visualize the subcellular localization of these receptors, thereby offering an alternative to traditional radioligand assays. nih.gov

In another application, an azide-containing quinazolinamine derivative was identified as a valuable probe for investigating interactions with the breast cancer resistance protein (BCRP), an important ATP-binding cassette (ABC) transporter involved in multidrug resistance. researchgate.net This azide (B81097) derivative showed a greater inhibitory effect on BCRP after UV activation, suggesting its utility as a photoaffinity label to map the drug-binding site. researchgate.net

The development of such probes often involves linking the quinazoline scaffold to various functional units, as detailed below.

| Probe Type | Quinazoline Scaffold Linked To | Biological Target | Application | Reference |

| Fluorescent Probe | Fluorescein or Coumarin | α1-Adrenergic Receptors | Cellular imaging and subcellular localization | nih.gov |

| Photoaffinity Label | Azide group | Breast Cancer Resistance Protein (BCRP) | Investigating drug-transporter interactions | researchgate.net |

| EPR Bio-probe | 2,2,6,6-tetramethylpiperidine-N-oxyl (TEMPO) | Epidermal Growth Factor Receptor (EGFR) | EPR bio-probing and kinase inhibition | medchemexpress.eu |

The adaptability of the this compound core makes it a promising platform for designing sophisticated chemical probes to explore complex biological questions.

Exploration of Quinazoline Derivatives for Multi-Targeting Approaches in Research

Designing single molecules that can modulate multiple biological targets is an emerging therapeutic strategy, particularly for complex diseases like cancer. researchgate.netspringernature.com This multi-target approach can offer advantages in terms of efficacy and may circumvent drug resistance mechanisms that often plague single-target therapies. researchgate.netresearchgate.net The quinazoline scaffold is well-suited for the development of multi-target agents. researchgate.net

Several studies have reported the design of quinazoline derivatives as dual or multi-target inhibitors. For example, by merging a sulfamoyl-aryl moiety with the 4-anilino-quinazoline scaffold, researchers developed dual inhibitors of EGFR and carbonic anhydrase IX (CAIX). nih.gov Another study designed and synthesized a series of quinazolinone derivatives as dual inhibitors of STAT-3 and c-Src, with some compounds showing significant anti-cancer activity across a broad panel of human cancer cell lines. nih.gov

Furthermore, quinazolinone-amino acid hybrids have been developed as dual inhibitors of both EGFR kinase and tubulin polymerization, two critical targets in oncology. nih.gov This demonstrates the capacity of the quinazoline framework to accommodate pharmacophoric elements that can interact with distinct and unrelated binding sites.

The following table summarizes selected examples of multi-targeting quinazoline derivatives.

| Derivative Class | Biological Targets | Therapeutic Area | Key Findings | Reference |

| Sulfamoylphenyl-quinazoline | EGFR / CAIX | Cancer | Trifluoromethyl substitution was important for potent activity. | nih.govresearchgate.net |

| Quinazolinone Derivatives | STAT-3 / c-Src | Cancer | Lead compounds showed broad-spectrum anti-proliferative activity. | nih.gov |

| Quinazolinone-Amino Acid Hybrids | EGFR / Tubulin | Cancer | Derivatives exhibited potent inhibition of both targets. | nih.gov |

| Dihydropyrazolo-quinazoline | Topoisomerase II | Cancer | A derivative showed potent activity comparable to the standard drug etoposide. | nih.gov |

The strategic functionalization of the this compound scaffold provides a powerful platform for creating multi-targeted ligands, offering a promising direction for the development of next-generation therapeutics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.